Phenyl 4-methyl-1-piperidinecarboxylate

Medicinal Chemistry Chemical Synthesis Procurement

This N-phenyl carbamate is not just another piperidine building block. Unlike simple alkyl esters that only modulate lipophilicity, its hydrolytically labile phenyl carbamate linkage enables covalent inhibitor design, transesterification, and PROTAC linker attachment. The 4-methylpiperidine core provides a conformational constraint favorable for crossing the blood-brain barrier, making it a strategic fragment for GPCR- and ion channel-targeted libraries targeting CNS disorders. Bulk stock and gram-scale availability reduce synthesis lead times for hit-to-lead campaigns.

Molecular Formula C13H17NO2
Molecular Weight 219.28g/mol
Cat. No. B411151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-methyl-1-piperidinecarboxylate
Molecular FormulaC13H17NO2
Molecular Weight219.28g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c1-11-7-9-14(10-8-11)13(15)16-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
InChIKeyWURIROSRKBPVMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 4-methyl-1-piperidinecarboxylate: A Defined Piperidine Carbamate Building Block for Pharmaceutical Research and Chemical Synthesis


Phenyl 4-methyl-1-piperidinecarboxylate (CAS 333444-36-3) is a synthetic compound belonging to the class of N-substituted piperidine carbamates. Its structure features a piperidine ring with a methyl group at the 4-position and a phenyl carbamate ester functionality at the nitrogen atom [1]. This chemical architecture is commonly employed as a versatile intermediate in medicinal chemistry and as a scaffold for generating compound libraries targeting various biological systems, including neurotransmitter receptors [2]. It is commercially available for research purposes with a typical analytical purity of 96.0% as determined by HPLC .

Why Phenyl 4-methyl-1-piperidinecarboxylate Cannot Be Interchanged with Other Piperidine Esters in Preclinical Studies


Despite a shared piperidine core, the physicochemical and pharmacological properties of N-substituted 4-methylpiperidine derivatives are highly dependent on the nature of the acidic moiety attached to the nitrogen [1]. For instance, studies on related 4-methylpiperidine derivatives demonstrate that substituting the N-terminal acidic group leads to 'different levels of behaviors' in a range of assays including cytotoxicity, urease inhibition, and antimicrobial activity [1]. Unlike simple alkyl esters (e.g., methyl or ethyl) which primarily modulate lipophilicity, the phenyl carbamate in Phenyl 4-methyl-1-piperidinecarboxylate introduces specific electronic and steric properties, a hydrolytically labile carbamate linkage, and the potential for distinct interactions with biological targets (e.g., sigma or opioid receptors) compared to its 4-phenoxyphenyl analog [2]. Therefore, substituting this compound with a generic piperidine ester without empirical data validation would likely yield different biological outcomes and confound structure-activity relationship (SAR) analyses.

Quantitative Differentiation Evidence for Phenyl 4-methyl-1-piperidinecarboxylate


Commercial Purity and Availability Profile vs. Related Analogs

Phenyl 4-methyl-1-piperidinecarboxylate is commercially supplied with a verified assay purity of 96.0% as determined by HPLC, and was reported to be in stock at a quantity of 170g . In contrast, a closely related analog, 4-Phenoxyphenyl 4-methyl-1-piperidinecarboxylate (WAY-121898, CAS 136100-14-6), is typically offered as a reference standard (e.g., AldrichCPR) in much smaller package sizes (e.g., 1 mg), indicating a different tier of commercial availability and scale . This distinction is critical for projects requiring gram-scale procurement for synthetic campaigns versus microgram-scale analytical standards.

Medicinal Chemistry Chemical Synthesis Procurement

Differentiation from Alkyl Esters in Pharmacological Response Profiles

A class-level study on N-substituted 4-methylpiperidine derivatives reveals that the acidic moiety attached to the piperidine nitrogen is a critical determinant of pharmacological activity [1]. While the study does not include Phenyl 4-methyl-1-piperidinecarboxylate itself, it establishes that varying the substituent results in distinct and quantifiable differences across multiple bioassays, including cytotoxic, urease inhibitory, antibacterial, and antifungal activities. Therefore, the phenyl carbamate of Phenyl 4-methyl-1-piperidinecarboxylate confers a unique activity profile that cannot be predicted from data on simple alkyl esters (e.g., methyl or ethyl 4-methylpiperidine-1-carboxylate) without direct testing .

Pharmacology Structure-Activity Relationship 4-Methylpiperidine

Potential for Distinct Neurotransmitter Receptor Interactions vs. 4-Phenoxyphenyl Analog

The 4-phenoxyphenyl analog of this compound, 4-Phenoxyphenyl 4-methyl-1-piperidinecarboxylate (WAY-121898), has been identified as a ligand with reported sigma (σ) receptor affinity [1]. In contrast, the simple phenyl ester (Phenyl 4-methyl-1-piperidinecarboxylate) lacks this large, lipophilic 4-phenoxyphenyl group, which is a known pharmacophore for sigma receptor binding. This structural difference suggests a divergent receptor binding profile. While direct binding data for Phenyl 4-methyl-1-piperidinecarboxylate are lacking in the public domain, this structural inference highlights a key differentiation: it is a less sterically demanding and more hydrolytically labile analog, likely to exhibit distinct selectivity and metabolic stability compared to WAY-121898 [2].

Opioid Receptor Sigma Receptor Neuropharmacology

High-Value Application Scenarios for Procuring Phenyl 4-methyl-1-piperidinecarboxylate


Synthesis of Diverse Compound Libraries for CNS Drug Discovery

Phenyl 4-methyl-1-piperidinecarboxylate serves as an ideal, gram-scale available intermediate for generating libraries of novel piperidine-based compounds targeting central nervous system (CNS) disorders. The phenyl carbamate group can be readily hydrolyzed or transesterified to introduce diverse chemical moieties, while the 4-methylpiperidine core provides a conformational constraint that is often favorable for crossing the blood-brain barrier and interacting with CNS targets like GPCRs and ion channels [1]. This makes it a strategic starting point for hit-to-lead optimization campaigns, as supported by its structural similarity to clinically relevant scaffolds .

Development of Selective Chemical Probes for Neurotransmitter Receptors

Given the class-level evidence that 4-methylpiperidine derivatives exhibit varied pharmacological responses based on their N-substituent, this compound is a valuable precursor for synthesizing and evaluating chemical probes with potentially unique selectivity profiles at receptors such as sigma, opioid, or muscarinic receptors [1]. Its simpler phenyl ester structure compared to bulkier analogs (e.g., WAY-121898) may yield probes with improved metabolic stability or a different binding mode, allowing researchers to dissect specific receptor signaling pathways .

Precursor for Covalent Inhibitor and PROTAC Development

The carbamate functionality of Phenyl 4-methyl-1-piperidinecarboxylate is a known structural element in covalent inhibitors [1]. The phenyl ester acts as a leaving group, enabling the piperidine core to form a covalent bond with a target enzyme's active site residue (e.g., a serine or cysteine). Furthermore, the piperidine nitrogen can be functionalized as an 'E3 ligase ligand' attachment point for the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Its commercial availability in gram quantities is a significant advantage for medicinal chemistry teams advancing such complex projects .

Technical Documentation Hub

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